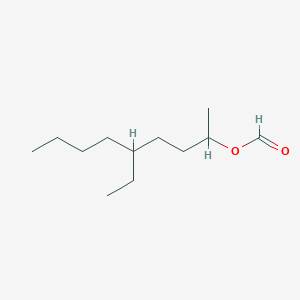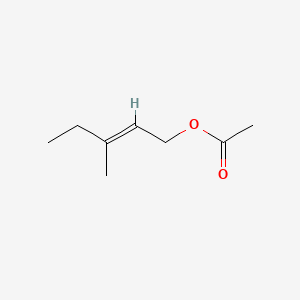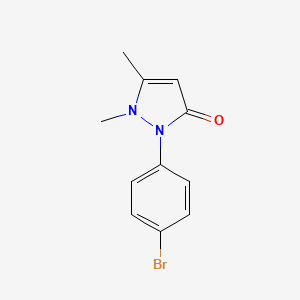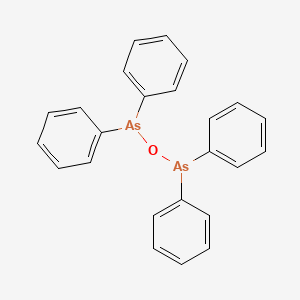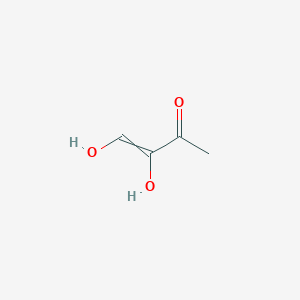
3,4-Dihydroxybut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxybut-3-en-2-one is an organic compound with the molecular formula C4H6O3. It is a small molecule that features both hydroxyl and carbonyl functional groups, making it a versatile intermediate in various chemical reactions. This compound is also known for its role in the biosynthesis of riboflavin (vitamin B2) in certain microorganisms .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybut-3-en-2-one can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using mild oxidizing agents. Another method includes the aldol condensation of acetaldehyde with glycolaldehyde, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to facilitate the reaction under milder conditions. This approach not only improves yield but also reduces the environmental impact of the production process .
化学反応の分析
Types of Reactions
3,4-Dihydroxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces diols.
Substitution: Produces halogenated or sulfonated derivatives.
科学的研究の応用
3,4-Dihydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Plays a role in the biosynthesis of riboflavin in microorganisms.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes
作用機序
The mechanism of action of 3,4-Dihydroxybut-3-en-2-one involves its interaction with specific enzymes and molecular targets. In the biosynthesis of riboflavin, it acts as a substrate for the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase, which catalyzes its conversion to riboflavin precursors. This process involves the dehydration and rearrangement of the molecule, highlighting its role in essential metabolic pathways .
類似化合物との比較
Similar Compounds
4-(3,4-Dihydroxyphenyl)-3-buten-2-one: Similar in structure but contains a phenyl group, making it more complex and less reactive in certain conditions.
3,4-Dihydroxy-2-butanone: Lacks the double bond present in 3,4-Dihydroxybut-3-en-2-one, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of hydroxyl and carbonyl groups, which allows it to participate in a variety of chemical reactions. Its role in riboflavin biosynthesis also sets it apart from other similar compounds, making it a valuable molecule in both biological and chemical research .
特性
CAS番号 |
5308-52-1 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC名 |
3,4-dihydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6O3/c1-3(6)4(7)2-5/h2,5,7H,1H3 |
InChIキー |
UJQSQFIDYGKTJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
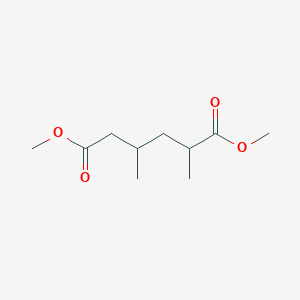
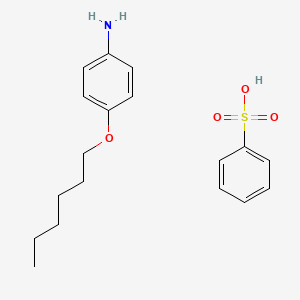
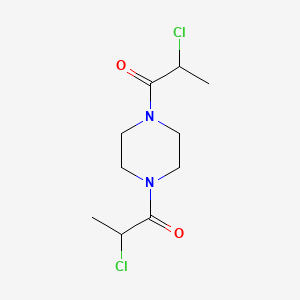
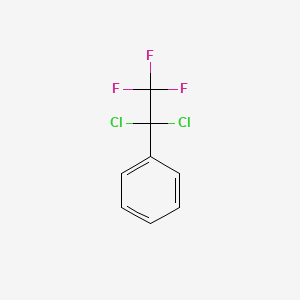
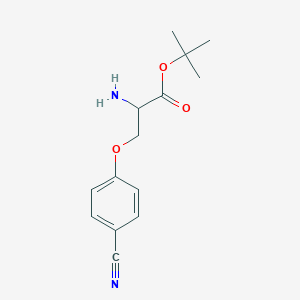
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

